2-(3-cyanoindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(3-cyanoindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features an indole ring substituted with a cyano group at the 3-position and an acetamide group linked to a thiophene ring. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyanoindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the cyano group at the 3-position. The acetamide linkage is then formed by reacting the intermediate with thiophen-2-ylmethylamine under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyanoindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The indole and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2-(3-cyanoindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-cyanoindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The cyano group and indole ring may play a role in binding to enzymes or receptors, while the thiophene ring could influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(3-cyanoindol-1-yl)-N-(phenylmethyl)acetamide: Similar structure but with a phenyl group instead of a thiophene ring.
2-(3-cyanoindol-1-yl)-N-(pyridin-2-ylmethyl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(3-cyanoindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide distinguishes it from other similar compounds. Thiophene rings are known for their aromatic stability and electronic properties, which can enhance the compound’s reactivity and potential biological activity.
Properties
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-8-12-10-19(15-6-2-1-5-14(12)15)11-16(20)18-9-13-4-3-7-21-13/h1-7,10H,9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQKWHHPWCYOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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